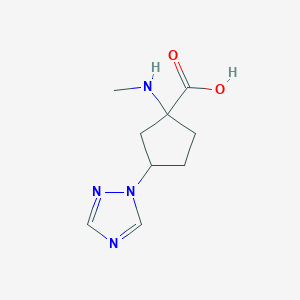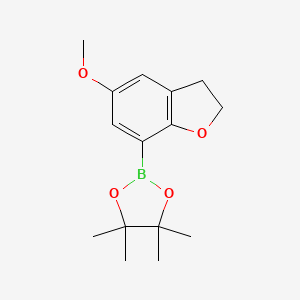
2-(5-Methoxy-2,3-dihydrobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a benzofuran moiety and a dioxaborolane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be done via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.
Dioxaborolane Formation: The dioxaborolane group can be introduced through a reaction with a boronic acid derivative under suitable conditions, often involving a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.
Reduction: Reduction reactions may target the benzofuran ring, potentially converting it to a more saturated structure.
Substitution: The compound can undergo substitution reactions, especially at the methoxy group or the boron atom in the dioxaborolane group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents or nucleophiles for substitution at the methoxy group.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonyl derivatives.
Reduction: Formation of more saturated benzofuran derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Materials Science:
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Polymer Chemistry: Use in the synthesis of novel polymers with unique properties.
Mécanisme D'action
The mechanism of action of 2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group may also play a role in facilitating these interactions through its boron atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: can be compared with other benzofuran derivatives and dioxaborolane-containing compounds.
Uniqueness
- The combination of the benzofuran and dioxaborolane groups in a single molecule may confer unique properties, such as enhanced binding affinity or stability, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C15H21BO4 |
|---|---|
Poids moléculaire |
276.14 g/mol |
Nom IUPAC |
2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-9-11(17-5)8-10-6-7-18-13(10)12/h8-9H,6-7H2,1-5H3 |
Clé InChI |
AEZVHXFETNZUSZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







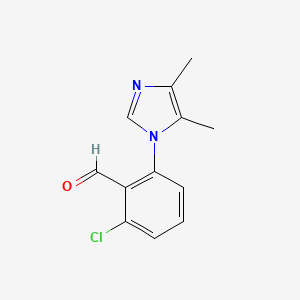
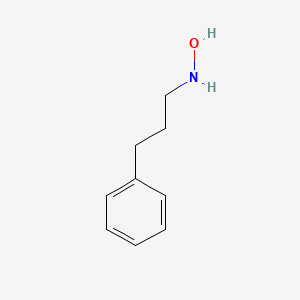


![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)
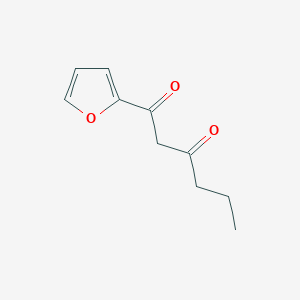
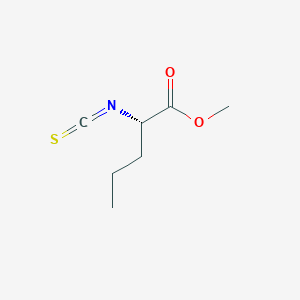
![5-methyl-1-(3-{5-[2-(quinolin-4-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13626513.png)
